Bz-IEGR-pNA (acetato)

Descripción general

Descripción

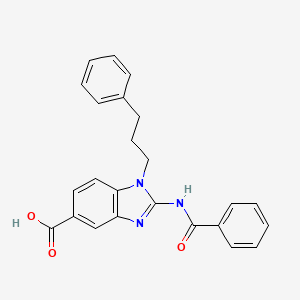

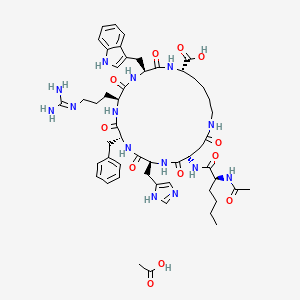

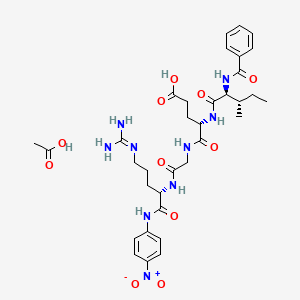

Bz-IEGR-pNA acetate, also known as Bz-Ile-Glu-Gly-Arg-pNA, Bz-Ile-Glu-Gly-Arg-p-nitroanilide, or Factor Xa Chromogenic Substrate, is a colorimetric substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .

Molecular Structure Analysis

The molecular formula of Bz-IEGR-pNA acetate is C32H43N9O9.C2H4O2 . The canonical SMILES representation is O=C(C@H=N)NC(CNC(C@@H=O)([H])C@@HCC)=O)CCC(O)=O)=O)=O)NC2=CC=C(N+=O)C=C2.CC(O)=O .Physical And Chemical Properties Analysis

Bz-IEGR-pNA acetate has a molecular weight of 757.8 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Sistema de liberación de fármacos anticancerígenos

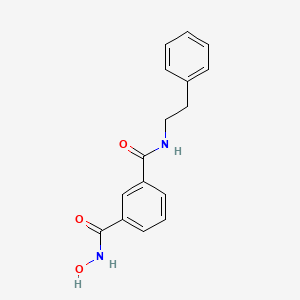

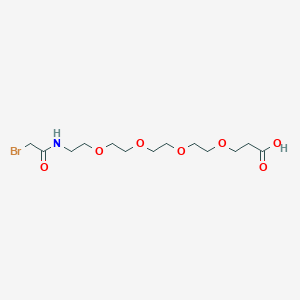

Bz-IEGR-pNA (acetato) se puede utilizar para construir sistemas de liberación de fármacos para campos anticancerígenos {svg_1}. La estructura de liposomas de Bz-IEGR-pNA (acetato) le permite simular una membrana fosfolipídica biológica {svg_2}, que se puede utilizar para administrar fármacos anticancerígenos a las células diana.

Sistema de liberación de fármacos antiinfecciosos

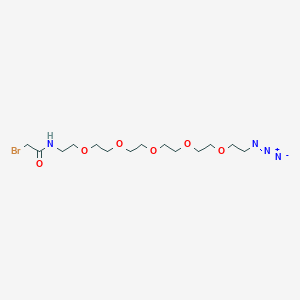

Similar a su aplicación en tratamientos anticancerígenos, Bz-IEGR-pNA (acetato) también se puede utilizar en el campo antiinfeccioso {svg_3}. El liposoma puede transportar fármacos antiinfecciosos y administrarlos al sitio de la infección.

Liberación de fármacos hidrosolubles

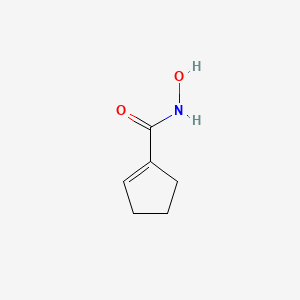

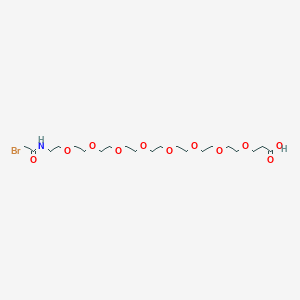

Las cargas útiles hidrosolubles altamente polares pueden quedar atrapadas en el espacio acuoso interno del liposoma {svg_4}. Esto hace que Bz-IEGR-pNA (acetato) sea adecuado para administrar fármacos hidrosolubles.

Liberación de fármacos lipofílicos

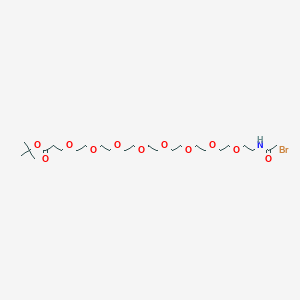

Las cargas útiles lipofílicas pueden dividirse y formar parte de la bicapa lipídica {svg_5}. Esta característica permite que Bz-IEGR-pNA (acetato) administre fármacos lipofílicos.

Liberación de oligonucleótidos antisentido

Bz-IEGR-pNA (acetato) se puede utilizar para administrar oligonucleótidos antisentido {svg_6}. Puede superar problemas como la captación celular ineficiente y la pérdida rápida en el cuerpo {svg_7}.

Medición de la actividad del factor Xa

Bz-IEGR-pNA (acetato) es un sustrato colorimétrico para el factor Xa {svg_8}. El factor Xa se une preferentemente y escinde la secuencia peptídica Ile-Glu-Gly-Arg (IEGR) para liberar p-nitroanilida (pNA), que se puede cuantificar mediante detección colorimétrica a 405 nm como una medida de la actividad del factor Xa {svg_9}.

Mecanismo De Acción

Target of Action

Bz-IEGR-pNA (acetate) is a substrate for two primary targets: Factor Xa and prostate kinase release enzyme-related peptide KLKs . Factor Xa is a crucial enzyme in the blood coagulation cascade, while KLKs are a group of serine proteases that play key roles in various physiological processes, including blood coagulation, inflammation, and cancer progression .

Mode of Action

Bz-IEGR-pNA (acetate) interacts with its targets through a process known as enzymatic hydrolysis . Factor Xa and KLKs preferentially bind to and cleave the Ile-Glu-Gly-Arg (IEGR) peptide sequence of Bz-IEGR-pNA (acetate), releasing p-nitroanilide (pNA) . This cleavage can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa and KLKs activity .

Biochemical Pathways

The cleavage of Bz-IEGR-pNA (acetate) by Factor Xa and KLKs affects the blood coagulation cascade and various physiological processes regulated by KLKs . The downstream effects of these pathways are complex and depend on the specific context and conditions.

Result of Action

The primary result of Bz-IEGR-pNA (acetate)'s action is the release of pNA, which can be quantified to measure the activity of Factor Xa and KLKs . This can provide valuable information about blood coagulation status and the activity of KLKs in various physiological and pathological processes .

Análisis Bioquímico

Biochemical Properties

Bz-IEGR-pNA (acetate) interacts with Factor Xa, an enzyme involved in the coagulation cascade . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .

Molecular Mechanism

Bz-IEGR-pNA (acetate) exerts its effects at the molecular level through its interaction with Factor Xa. By serving as a substrate for this enzyme, it participates in the enzymatic reaction that leads to the cleavage of the IEGR peptide sequence and the release of pNA .

Propiedades

IUPAC Name |

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQNZUGLZNGBM-PJSBSAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

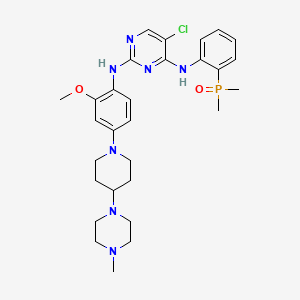

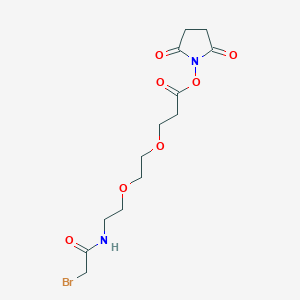

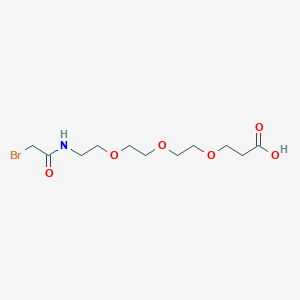

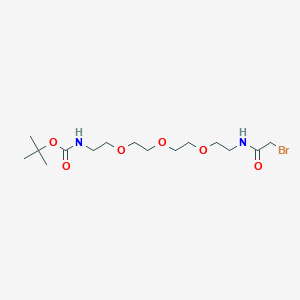

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.